Ethyl 3-methylflavone-8-carboxylate
Overview
Description
Ethyl 3-methylflavone-8-carboxylate is a derivative of flavone, a class of compounds known for their diverse range of biological activities and applications in various fields such as dyes for liquid crystal displays and pharmaceuticals. The compound is characterized by the presence of a methyl group at the 3-position and a carboxylate group at the 8-position of the flavone core structure.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are structurally related to ethyl 3-methylflavone-8-carboxylate, involves cyclization reactions of certain precursors with 3-oxo-butyric acid ethyl ester. The cyclization can be catalyzed by concentrated hydrochloric acid . Another related synthesis involves the preparation of 8,3'-dimethoxy-5,7,4'-trihydroxyflavone and its derivatives through a series of benzylation, esterification, and catalytic debenzylation steps . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of ethyl 3-methylflavone-8-carboxylate.
Molecular Structure Analysis
The molecular structure of ethyl 3-methylflavone-8-carboxylate would be expected to exhibit the typical features of flavone derivatives, including a planar structure that allows for effective conjugation and the potential for intermolecular interactions such as hydrogen bonding due to the presence of the carboxylate group. The methyl group at the 3-position may introduce steric effects that could influence the compound's reactivity and physical properties.
Chemical Reactions Analysis
While specific reactions of ethyl 3-methylflavone-8-carboxylate are not detailed in the provided papers, the reactivity of structurally similar compounds can be considered. For example, the reactions of ethyl 5,6,7,8-tetrafluoro-2-methylchromone-3-carboxylate with various S-nucleophiles lead to substitution products, indicating that the chromone core is reactive towards nucleophilic attack . This suggests that ethyl 3-methylflavone-8-carboxylate may also undergo similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-methylflavone-8-carboxylate can be inferred from related compounds. For instance, the determination of 3-methylflavone-8-carboxylic acid, a closely related metabolite, in human urine by capillary electrophoresis indicates that such compounds are amenable to separation and detection techniques, which is important for their characterization and quantification in biological samples . The fluorescent properties of related ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates suggest that ethyl 3-methylflavone-8-carboxylate may also exhibit fluorescence, which could be useful in applications such as dyeing and bioimaging .
Scientific Research Applications
Metabolite Determination
Ethyl 3-methylflavone-8-carboxylate, identified as a metabolite of flavoxate, has been studied for its detectability in human plasma and urine. A HPLC method was established for determining its presence in human plasma, highlighting its utility in pharmacokinetic studies (H. Ying, 2000). Similarly, a spectrofluorimetric method was developed for determining this metabolite in human urine, further supporting its relevance in pharmacokinetic analysis (H. Zaazaa et al., 2015).
Synthesis Control and Industrial Application
A liquid chromatographic fingerprint method was proposed for controlling the synthesis of industrial-grade Ethyl 3-methylflavone-8-carboxylate, emphasizing its importance in manufacturing processes (Jun-qin Qiao et al., 2009).
Pharmacological Activities
Studies on Ethyl 3-methylflavone-8-carboxylate have explored its pharmacological properties, including its lack of significant affinity for various neural receptors and its notable phosphodiesterase (PDE) inhibiting activity. This suggests a potential therapeutic role, especially in influencing urinary bladder voiding contractions (P. Cazzulani et al., 1988).
Pharmacokinetics
Research has been conducted on the pharmacokinetics of Ethyl 3-methylflavone-8-carboxylate in rats, providing insights into its metabolism and excretion, which is crucial for understanding its systemic behavior (I. Setnikar et al., 1975).
Protein Binding Properties
The protein binding properties of Ethyl 3-methylflavone-8-carboxylate have been investigated, revealing insights into its interaction with various proteins, a critical factor in understanding its pharmacodynamics (M. Conti & I. Setnikar, 1975).
Assay Methods in Pharmacokinetics
Various assay methods for Ethyl 3-methylflavone-8-carboxylate have been developed, essential for pharmacokinetic studies, including spectrophotometry and TLC-spectrodensitometry (A. Cova & I. Setnikar, 1975).
Chemical Synthesis and Biological Activity
Ethyl 3-methylflavone-8-carboxylate is also involved in chemical synthesis processes. For example, its role in the synthesis of C-C-bridged bis-isoflavones highlights its utility in creating complex organic compounds (N. Al-Maharik et al., 2000). Moreover, its involvement in reactions leading to the formation of biologically active compounds further emphasizes its significance in pharmaceutical research (K. V. Shcherbakov et al., 2013).
Future Directions
properties
IUPAC Name |
ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-3-22-19(21)15-11-7-10-14-16(20)12(2)17(23-18(14)15)13-8-5-4-6-9-13/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRGNMIIGIZYDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189444 | |
Record name | Ethyl 3-methylflavone-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylflavone-8-carboxylate | |
CAS RN |
35888-94-9 | |
Record name | Ethyl 3-methylflavone-8-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035888949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-methylflavone-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3-METHYLFLAVONE-8-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHD2OG108J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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